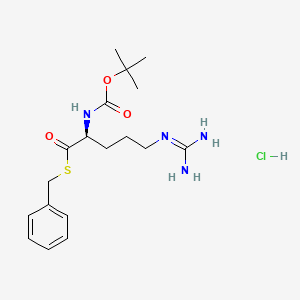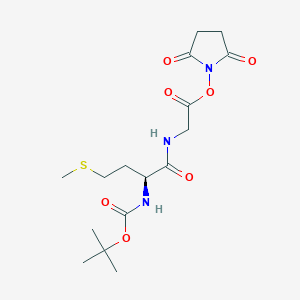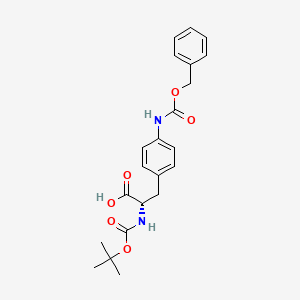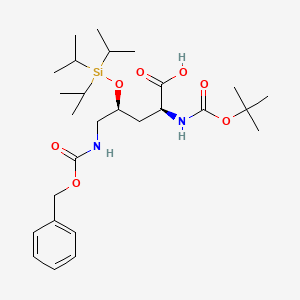
N-alfa-(t-ButoxiCarbonil)-L-arginina tiobencilo éster clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride, commonly known as Boc-Arg-SBzl HCl, is a derivative of the amino acid arginine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group serves as a protective group for the amino function, while the thiobenzyl ester is used for the carboxyl function .
Aplicaciones Científicas De Investigación
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride typically involves the protection of the amino group of arginine with a Boc group and the esterification of the carboxyl group with a thiobenzyl group. The reaction conditions often include the use of acid chlorides and base catalysts to facilitate the protection and esterification reactions .
Industrial Production Methods
In industrial settings, the production of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated SPPS techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiobenzyl ester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The Boc group can be substituted with other protective groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Deprotected arginine derivatives.
Mecanismo De Acción
The mechanism of action of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride involves the protection of the amino group of arginine, allowing for selective reactions at other functional groups. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions. The thiobenzyl ester can be cleaved to release the carboxyl group, enabling the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
- N-α-(t-Butoxycarbonyl)-L-lysine thiobenzyl ester hydrochloride
- N-α-(t-Butoxycarbonyl)-L-ornithine thiobenzyl ester hydrochloride
Uniqueness
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is unique due to its specific use in the synthesis of arginine-containing peptides. The presence of the guanidino group in arginine provides unique chemical properties that are not found in lysine or ornithine derivatives.
Propiedades
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYMXWJQFBTFH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)



![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)







